molecular formula C13H15BrN2O2 B1392374 tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate CAS No. 552331-49-4

tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B1392374
CAS No.: 552331-49-4
M. Wt: 311.17 g/mol
InChI Key: LPOXPRHHNYSYCQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS 552331-49-4) is a high-purity chemical intermediate with a molecular formula of C13H15BrN2O2 and a molecular weight of 311.17 g/mol . This compound belongs to the indazole class of heterocycles, which are recognized for their significant value in medicinal and organic chemistry research. The structure features a bromine atom at the 5-position, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . Simultaneously, the tert-butoxycarbonyl (Boc) group protects the N1 position of the indazole ring, enhancing the compound's stability and making it a versatile precursor for the selective synthesis of more complex molecules . Indazole derivatives are frequently investigated for their diverse pharmacological properties, including potential applications against infectious, neurodegenerative, and inflammatory disorders . As a Boc-protected bromo-indazole, this reagent is specifically designed for use in constructing targeted compound libraries for drug discovery and development . It is offered with a minimum purity of 98% and is intended for research applications only . This product is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-bromo-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXPRHHNYSYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indazole Core with Bromine Substitution

The indazole ring is constructed via condensation of appropriately substituted benzaldehydes with hydrazine derivatives, followed by ring closure under basic conditions.

Typical procedure:

  • Starting materials: 2-fluoro-5-bromobenzaldehyde and formylhydrazine.
  • Step 1: Condensation reaction between 2-fluoro-5-bromobenzaldehyde and formylhydrazine in ethanol with catalytic acetic acid at low temperature (0 °C), then warming to room temperature to form an intermediate hydrazone.
  • Step 2: Cyclization by heating the intermediate in the presence of a base (alkali) such as potassium carbonate, sodium hydride, or potassium fluoride in a polar aprotic solvent (e.g., DMSO, dioxane, DMF) at 80–120 °C to yield 5-bromo-1H-indazole-3-carboxaldehyde.

This method avoids isomer formation and provides high regioselectivity for the bromine substitution at C5 and the aldehyde at C3.

Reduction and Methylation to Introduce the 3-Methyl Group

  • The aldehyde group at C3 is reduced to a methyl group using borane complexes such as borane-tetrahydrofuran or borane-dimethyl sulfide solutions.
  • The reduction is typically performed in anhydrous tetrahydrofuran (THF) at 0 °C to 45 °C.
  • After reduction, the reaction mixture is quenched carefully with methanol or ethanol, followed by acid-base extraction to isolate the 3-methylindazole intermediate.

Protection of the Indazole Nitrogen with tert-Butyl Carbamate

  • The free N1 position of the indazole is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
  • The reaction is performed in dichloromethane at low temperature (0–5 °C) and then allowed to warm to room temperature with stirring for 15 hours.
  • The product is purified by column chromatography using silica gel and an ethyl acetate/hexane gradient, yielding tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate as a crystalline solid.

Detailed Reaction Conditions and Yields

Step Reaction Reagents & Conditions Yield (%) Notes
1 Condensation and cyclization 2-fluoro-5-bromobenzaldehyde + formylhydrazine; base (K2CO3, NaH, KF); solvent (DMSO, dioxane); 80–120 °C, overnight 83–87% High regioselectivity; avoids isomers
2 Reduction of aldehyde to methyl Borane-THF or Borane-DMS; 0–45 °C; quench with MeOH; acid-base extraction 80–85% Careful quenching needed due to gas evolution
3 Boc protection Boc anhydride + DMAP; CH2Cl2; 0–5 °C to RT; 15 h 62% Purified by column chromatography

Representative Synthetic Route Summary

  • Condensation: 2-fluoro-5-bromobenzaldehyde reacts with formylhydrazine in ethanol with acetic acid catalyst at 0 °C to form hydrazone intermediate.
  • Cyclization: Intermediate heated with potassium carbonate or sodium hydride in DMSO or dioxane at 90–100 °C to induce ring closure forming 5-bromo-1H-indazole-3-carboxaldehyde.
  • Reduction: Aldehyde reduced to methyl group using borane-THF solution at low temperature.
  • Protection: Resulting 5-bromo-3-methyl-1H-indazole is reacted with Boc anhydride and DMAP in dichloromethane at low temperature to yield this compound.

Research Findings and Advantages

  • The described method avoids the common problem of isomer formation seen in direct methylation of 5-bromoindazole, which produces difficult-to-separate mixtures of N1- and N2-methyl isomers.
  • The stepwise approach with ring closure prior to methylation ensures high regioselectivity and purity.
  • Use of polar aprotic solvents and controlled temperatures optimizes reaction efficiency.
  • The tert-butyl carbamate group serves as a protective group for further functionalization in drug development.
  • Yields are generally high (above 80% for core steps), making the method suitable for scale-up and industrial applications.

Summary Table of Key Reagents and Conditions

Stage Reagents Solvent Temperature Time Yield (%) Remarks
Condensation 2-fluoro-5-bromobenzaldehyde, formylhydrazine, AcOH Ethanol 0 °C to RT 2 h Formation of hydrazone intermediate
Cyclization Base (K2CO3, NaH), polar aprotic solvent (DMSO, dioxane) DMSO, dioxane 80–120 °C Overnight 83–87 Ring closure to indazole aldehyde
Reduction Borane-THF or Borane-DMS THF 0–45 °C 2 h 80–85 Reduction of aldehyde to methyl
Boc Protection Boc anhydride, DMAP CH2Cl2 0–25 °C 15 h 62 Carbamate formation

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), solvents like dichloromethane, and mild heating.

    Esterification: Tert-butyl alcohol, carboxylating agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP).

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Major Products

    Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the indazole ring or substituents.

    Hydrolysis Products: The corresponding carboxylic acid from the ester group.

Scientific Research Applications

Overview

Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS: 552331-49-4) is a synthetic compound with significant applications in medicinal chemistry and organic synthesis. Its unique chemical structure, characterized by the presence of a bromine atom and a tert-butyl ester group, makes it a valuable intermediate in the synthesis of various bioactive molecules. This article explores its applications, focusing on scientific research, particularly in the development of pharmaceuticals.

Intermediate in Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile site for further reactions, including nucleophilic substitutions and coupling reactions, which are essential in building pharmacologically relevant compounds .

Pharmaceutical Development

This compound has been investigated for its potential as a precursor in the synthesis of protein kinase inhibitors. Protein kinases are critical targets in cancer therapy, and compounds derived from this compound have shown promise in modulating cell cycle control and apoptosis pathways .

Research has indicated that derivatives of this compound exhibit various biological activities, including anti-cancer properties. The structural modifications facilitated by this compound can lead to compounds that inhibit specific pathways involved in tumor growth and metastasis .

Case Study 1: Synthesis of Protein Kinase Inhibitors

A study demonstrated the use of this compound as an intermediate for synthesizing a series of indazole-based protein kinase inhibitors. The synthesized compounds were evaluated for their efficacy against various cancer cell lines, showing significant inhibition of cell proliferation .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several derivatives from this compound and tested them against breast cancer cells. The results indicated that some derivatives exhibited potent anti-proliferative effects, suggesting their potential as therapeutic agents in oncology .

Summary Table of Applications

Application AreaDescription
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules.
Pharmaceutical DevelopmentPrecursor for developing protein kinase inhibitors targeting cancer.
Biological Activity StudiesInvestigated for anticancer properties through derivative synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl ester group can influence its binding affinity and specificity. The exact pathways involved would depend on the context of its use, such as its role in inhibiting a particular enzyme or receptor.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indazole Derivatives

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate 552331-49-4 Br (5), CH₃ (3) C₁₃H₁₅BrN₂O₂ 311.17 Kinase inhibitor intermediates
tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate 1260782-03-3 Br (5), =O (3) C₁₂H₁₃BrN₂O₃ 313.15 Reactive towards nucleophiles (e.g., enolate formation)
tert-Butyl 5-amino-3-bromo-1H-indazole-1-carboxylate 1509924-32-6 NH₂ (5), Br (3) C₁₂H₁₄BrN₃O₂ 312.16 Amide coupling intermediates
tert-Butyl 5-chloro-1H-indazole-1-carboxylate 1337880-35-9 Cl (5) C₁₂H₁₃ClN₂O₂ 252.70 Smaller leaving group for SNAr reactions
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate N/A Br (5), NH₂ (3) C₁₂H₁₄BrN₃O₂ 312.16 Directed C–H functionalization

Key Observations:

Substituent Effects on Reactivity: The bromine at position 5 in the target compound facilitates cross-coupling reactions, whereas the chloro analog (CAS 1337880-35-9) is less reactive in such transformations due to weaker C–Cl bond polarization . The oxo group at position 3 (CAS 1260782-03-3) introduces keto-enol tautomerism, enhancing reactivity toward nucleophilic attack compared to the methyl group in the target compound . Amino groups (e.g., CAS 1509924-32-6) enable amide bond formation or serve as directing groups in metal-catalyzed reactions .

Bulkier substituents (e.g., cyclohexanecarboxamido in Compound 35 from ) reduce solubility but may enhance target binding affinity in kinase inhibitors .

Biological Activity :

  • Bromine’s electronegativity and size improve binding to hydrophobic enzyme pockets, as seen in apoptosis-inducing agents .
  • The 3-oxo derivative (CAS 1260782-03-3) may exhibit distinct pharmacological profiles due to hydrogen-bonding capabilities absent in the methyl-substituted compound .

Biological Activity

Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 3-position on the indazole ring. This unique structure contributes to its biological properties and reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and tert-butyl group can enhance binding affinity and specificity, influencing various cellular pathways. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, it has been investigated for its cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar indazole compounds exhibited GI50 values significantly lower than established chemotherapeutic agents, indicating strong antiproliferative effects .

Table: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 Value (µM)Reference
This compoundHCT116TBD
IrinotecanHCT1160.62
Other IndazolesMCF7TBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that indazole derivatives can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological activities of indazoles:

  • Inhibition of Kinases : A study found that certain indazole derivatives selectively inhibited kinases involved in cancer progression, demonstrating potential for targeted cancer therapy .
  • Antiproliferative Effects : Another investigation reported that compounds similar to this compound exhibited significant antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines.

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that some indazole derivatives are well-tolerated in vivo; however, comprehensive toxicological studies are necessary to establish safety for clinical use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves sequential functionalization of the indazole core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Subsequent Boc-protection (tert-butyloxycarbonyl) at the indazole N1 position is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) . Yield optimization requires precise control of reaction parameters: anhydrous conditions, inert atmosphere (N₂/Ar), and temperature modulation (e.g., room temperature for Boc protection to minimize side reactions). Purity is enhanced via recrystallization or silica-gel chromatography .

Q. How can X-ray crystallography and spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve atomic positions and hydrogen-bonding networks . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl group at ~1.3 ppm in ¹H NMR; carbonyl signals at ~160 ppm in ¹³C NMR).
  • HRMS : To confirm molecular weight and isotopic patterns.
  • IR Spectroscopy : Stretching frequencies for C=O (Boc group, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Safety Data Sheets (SDS) for analogous tert-butyl indazole derivatives highlight hazards such as respiratory irritation and environmental toxicity . Key protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under inert gas, away from heat/oxidizers .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C-Br bond at the 5-position is highly electrophilic, making it a prime site for palladium-catalyzed cross-coupling. For Suzuki reactions, use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl/heteroaryl boronic acids (1.2–2.0 eq) in THF/H₂O at 60–80°C. Monitor reaction progress via TLC/GC-MS. Competing dehalogenation can occur if the base (e.g., K₂CO₃) is too strong; optimize with Na₂CO₃ or CsF .

Q. How can researchers resolve contradictions in reported crystallographic data for tert-butyl indazole derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. Strategies include:

  • Re-crystallization : Test multiple solvents (e.g., EtOH, hexane/EtOAc mixtures) to isolate distinct polymorphs.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π, Br···Br) to explain packing differences .
  • DFT Calculations : Compare experimental and computed bond lengths/angles to validate structural assignments .

Q. What mechanistic insights explain the regioselectivity of functionalization at the 3-methyl group?

  • Methodological Answer : The 3-methyl group can undergo oxidation (e.g., KMnO₄/H₂SO₄) to a carboxylic acid or radical halogenation. Regioselectivity is governed by steric hindrance from the tert-butyl group and electronic effects (indazole ring electron density). Computational studies (e.g., Fukui indices) predict reactivity at the methyl group due to higher radical stability .

Q. How can researchers assess the ecological impact of this compound given limited toxicity data?

  • Methodological Answer : Apply the OECD QSAR Toolbox to predict persistence (t₁/₂), bioaccumulation (log Kow), and toxicity (LC50) using structural analogs. For example, tert-butyl esters generally exhibit moderate biodegradability (t₁/₂ ~30–60 days in soil) but may persist in aquatic systems due to hydrophobic tert-butyl groups .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Beyond standard silica-gel chromatography, consider:

  • Preparative HPLC : Use a C18 column with acetonitrile/water gradients for high-resolution separation.
  • Flash Chromatography with Gradient Elution : Optimize solvent polarity to resolve tert-butyl indazole derivatives from brominated byproducts.
  • Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify ideal solvent pairs .

Q. How can computational methods guide the design of indazole-based analogs with enhanced pharmacokinetic properties?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Optimize logP (2–5) and polar surface area (<140 Ų) for blood-brain barrier penetration. Substituent effects can be modeled via CoMFA/CoMSIA to balance potency and solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 2
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate

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